(E)-ethyl 7-methyl-2-((E)-3-(4-nitrophenyl)allylidene)-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate
Description
The compound (E)-ethyl 7-methyl-2-((E)-3-(4-nitrophenyl)allylidene)-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate features a thiazolo[3,2-a]pyrimidine core substituted with:
- A 7-methyl group and ethyl carboxylate at positions 7 and 6, respectively.
- An (E)-3-(4-nitrophenyl)allylidene moiety at position 2, introducing strong electron-withdrawing effects via the nitro group.
Properties
IUPAC Name |
ethyl (2E)-7-methyl-2-[(E)-3-(4-nitrophenyl)prop-2-enylidene]-3-oxo-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O5S2/c1-3-31-22(28)19-14(2)24-23-25(20(19)17-8-5-13-32-17)21(27)18(33-23)7-4-6-15-9-11-16(12-10-15)26(29)30/h4-13,20H,3H2,1-2H3/b6-4+,18-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GITZCWSESIQZSR-KWQFDLEOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=CS3)C(=O)C(=CC=CC4=CC=C(C=C4)[N+](=O)[O-])S2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=CS3)C(=O)/C(=C\C=C\C4=CC=C(C=C4)[N+](=O)[O-])/S2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-ethyl 7-methyl-2-((E)-3-(4-nitrophenyl)allylidene)-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate belongs to a class of thiazolo-pyrimidine derivatives that have garnered interest due to their potential biological activities. This article reviews the existing literature on the biological activity of this compound, focusing on its antibacterial, antifungal, and anticancer properties.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes a thiazolo-pyrimidine core, which is known for its diverse biological activities.
Antibacterial Activity
Research has demonstrated that thiazolo-pyrimidine derivatives exhibit significant antibacterial activity against various Gram-positive and Gram-negative bacteria. For instance:
- Minimum Inhibitory Concentration (MIC) : The compound has shown MIC values ranging from 0.004 mg/mL to 0.03 mg/mL against sensitive strains such as Enterobacter cloacae and Escherichia coli .
- Comparison with Antibiotics : Its antibacterial efficacy has been reported to exceed that of standard antibiotics like ampicillin and streptomycin by 10–50 fold .
| Bacteria | MIC (mg/mL) | MBC (mg/mL) |
|---|---|---|
| Enterobacter cloacae | 0.004 | 0.008 |
| Escherichia coli | 0.011 | 0.020 |
| Staphylococcus aureus | 0.015 | 0.030 |
Antifungal Activity
The antifungal properties of the compound also warrant attention:
- Activity Spectrum : It has demonstrated good to excellent antifungal activity against various fungi, with MIC values in the range of 0.004–0.06 mg/mL .
- Most Sensitive Strains : The most sensitive fungal strain identified was Trichoderma viride, while Aspergillus fumigatus showed higher resistance .
Anticancer Activity
Emerging studies suggest potential anticancer properties:
- Cell Line Studies : Preliminary investigations on cell lines indicate that the compound may inhibit cancer cell proliferation, although specific IC50 values and detailed mechanisms are yet to be fully elucidated.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications on the thiazolo-pyrimidine core significantly affect the biological activity of these compounds. The presence of electron-withdrawing groups, such as nitro groups, enhances antibacterial potency, while alkyl substitutions can modulate both antibacterial and antifungal activities .
Case Studies
-
Study on Antibacterial Efficacy :
A study published in a peer-reviewed journal highlighted that compounds similar to (E)-ethyl 7-methyl... exhibited superior antibacterial properties compared to traditional antibiotics across multiple bacterial strains . -
Antifungal Testing :
Another study focused on a series of thiazolo-pyrimidine derivatives showed promising antifungal activity against clinical isolates of fungi, reinforcing the potential therapeutic applications of these compounds .
Scientific Research Applications
Based on the search results, information regarding the applications of the specific compound "(E)-ethyl 7-methyl-2-((E)-3-(4-nitrophenyl)allylidene)-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate" is limited. However, the search results do provide information on related compounds and their applications, which can help to infer potential applications of the target compound.
Thiazolo[3,2-a]pyrimidine derivatives have attracted significant attention due to their biological activities . These compounds have shown potential as:
- Antitumor agents Thiazolo[3,2-a]pyrimidine derivatives have demonstrated potent inhibition activities against human colorectal adenocarcinoma and liver adenocarcinoma cell lines .
- DNA cleavage agents and antineoplastics They have been reported to have excellent topoisomerase II inhibitory activity .
- Positive allosteric modulators These compounds have been proposed as potent GluN2A-selective N-methyl- D-aspartate receptor positive allosteric modulators .
- Enzyme inhibitors They are promising acetylcholinesterase (AChE) inhibitors .
- Antimicrobial agents Thiazolo[3,2-a]pyrimidine derivatives can exhibit high antibacterial, antidiabetic, and antifungal activity .
- Optical sensors: 4-(5-r-thiophene-2-yl)pyrimidine can be used to create sensors for nitroaromatic compounds, which can be used in law enforcement agencies, customs services, research laboratories, as well as in everyday life and agriculture .
Furthermore, a method has been developed for the synthesis of new derivatives of thiazolo[3,2-a]pyrimidin-3(2H)-ones, which are evaluated as active antitumor agents against human colorectal adenocarcinoma and liver adenocarcinoma cell lines .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Substituent Variations in Thiazolo[3,2-a]pyrimidine Derivatives
Key Observations:
- Aromatic Systems : Thiophen-2-yl (target) vs. phenyl (analogs) may alter π-π stacking and hydrophobic interactions. Thiophene’s sulfur atom could engage in hydrogen bonding or sulfur-π interactions absent in phenyl derivatives .
Crystallographic and Conformational Analysis
Table 2: Crystallographic Data Comparison
Key Findings:
- The flattened boat conformation observed in ’s analog suggests moderate flexibility, which may be altered in the target compound due to steric effects from the nitro group .
- The allylidene moiety in the target compound could enhance planarity compared to bulkier indolin-3-ylidene substituents (), affecting packing efficiency and crystallinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
